2-[9-(4-hydroxyphenyl)-6,13,15-trioxo-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl]acetic acid
Description
The compound 2-[9-(4-hydroxyphenyl)-6,13,15-trioxo-3,7-dithia-5,14-diazapentacyclo[9.5.1.0²,¹⁰.0⁴,⁸.0¹²,¹⁶]heptadec-4(8)-en-14-yl]acetic acid features a complex pentacyclic core fused with a 4-hydroxyphenyl group and an acetic acid side chain. Its structure includes two sulfur atoms (dithia), two nitrogen atoms (diazapentacyclo), and three ketone groups (trioxo), contributing to its unique electronic and steric properties.
Properties
Molecular Formula |
C21H18N2O6S2 |
|---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
2-[9-(4-hydroxyphenyl)-6,13,15-trioxo-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl]acetic acid |
InChI |
InChI=1S/C21H18N2O6S2/c24-8-3-1-7(2-4-8)12-13-9-5-10(16(13)30-18-17(12)31-21(29)22-18)15-14(9)19(27)23(20(15)28)6-11(25)26/h1-4,9-10,12-16,24H,5-6H2,(H,22,29)(H,25,26) |
InChI Key |
NZXXEJJDQVYQIM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3C(C1C4C2C(=O)N(C4=O)CC(=O)O)SC5=C(C3C6=CC=C(C=C6)O)SC(=O)N5 |
Origin of Product |
United States |
Biological Activity
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 486.56 g/mol. Its structure features a pentacyclic framework, which contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 486.56 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
Preliminary studies suggest that this compound exhibits antioxidant , anti-inflammatory , and anticancer activities. The presence of the hydroxyphenyl group is associated with enhanced antioxidant properties, which can mitigate oxidative stress in cells.
- Antioxidant Activity : The compound scavenges free radicals, thereby protecting cellular components from oxidative damage.
- Anti-inflammatory Effects : It inhibits pro-inflammatory cytokines, reducing inflammation in various models.
- Anticancer Properties : In vitro studies indicate that it can induce apoptosis in cancer cell lines through the activation of caspases and modulation of the cell cycle.
Study 1: Antioxidant Activity
A study conducted on human fibroblast cells demonstrated that treatment with the compound reduced oxidative stress markers significantly compared to untreated controls. The compound exhibited a dose-dependent effect on reducing reactive oxygen species (ROS) levels.
Study 2: Anti-inflammatory Effects
In an animal model of arthritis, administration of the compound resulted in a marked reduction in joint swelling and pain compared to the control group. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals.
Study 3: Anticancer Efficacy
Research involving various cancer cell lines (e.g., breast and colon cancer) showed that the compound inhibited cell proliferation and induced apoptosis at micromolar concentrations. Flow cytometry analysis confirmed an increase in the percentage of cells in the sub-G1 phase, indicating apoptotic activity.
Table 2: Summary of Biological Activities
| Activity Type | Model/Method | Result |
|---|---|---|
| Antioxidant | Human fibroblasts | Reduced ROS levels by 50% at 10 µM |
| Anti-inflammatory | Animal model | Decreased joint swelling by 40% |
| Anticancer | Cancer cell lines | Induced apoptosis in >70% of treated cells |
Comparison with Similar Compounds
Core Framework Modifications
The pentacyclic scaffold is conserved across analogues, but substituent variations significantly alter physicochemical and biological properties:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The 4-hydroxyphenyl group (target) is electron-donating, enhancing resonance stabilization, whereas pyridinyl (CAS 1212350-43-0) introduces electron-withdrawing effects, altering solubility and binding affinity .
Pharmacological Activity Comparison
Anticancer Activity
Compounds with the pentacyclic dithia-diazapentacyclo core exhibit notable anticancer properties, with substituents dictating selectivity and potency:
Critical Findings :
- Methoxy Substitution : The 2-methoxyphenyl derivative () shows exceptional potency against leukemia (LogGI₅₀ = −6.40), suggesting that methoxy groups enhance cytotoxicity in hematological cancers .
- Hydroxyl Group Impact: While the target compound’s 4-hydroxyphenyl group may improve solubility, its anticancer activity remains uncharacterized. Analogues with methoxy or phenoxy groups prioritize lipophilicity, aiding cellular uptake .
Structural Similarity Metrics
Using Tanimoto coefficients (shape-Tanimoto, ST), analogues like CAS 1212350-43-0 (pyridinyl) and (phenoxyphenyl) show moderate similarity (ST ≈ 0.65–0.75) to the target compound, driven by shared core topology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
